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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Benzoylcyclohexanone, a
significant (3-diketone in organic synthesis. The document covers its discovery, historical
synthesis routes, physicochemical properties, and detailed experimental protocols. Particular
emphasis is placed on the elucidation of its synthesis pathways and keto-enol tautomerism
through diagrams and structured data.

Introduction and Physicochemical Properties

2-Benzoylcyclohexanone (C13H1402) is a dicarbonyl compound featuring a benzoyl group
attached to the alpha-carbon of a cyclohexanone ring.[1] As a 1,3-diketone, its chemistry is
dominated by the acidic proton at the central carbon and its existence as a tautomeric mixture
of keto and enol forms. This structural feature makes it a versatile intermediate in the synthesis
of more complex molecules, including heterocyclic compounds and potential pharmaceutical
agents.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of 2-Benzoylcyclohexanone are summarized in
the table below for easy reference.
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Property Value Source
IUPAC Name 2-benzoylcyclohexan-1-one [1]

CAS Number 3580-38-9 [11[4]
Molecular Formula C13H1402 [1]
Molecular Weight 202.25 g/mol [1]4]
Melting Point 88-91 °C [4]
Appearance Solid (4]
InChi Key YTVQIZRDLKWECQ- (4]
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Historical Synthesis and Discovery

While a singular "discovery" event for 2-Benzoylcyclohexanone is not prominently
documented, its synthesis is deeply rooted in the development of classical organic reactions for
forming carbon-carbon bonds and introducing acyl groups alpha to a carbonyl. The primary
historical methods revolve around the acylation of cyclohexanone enolates or their synthetic
equivalents.

Direct Enolate Acylation

The most direct conceptual approach is the acylation of a pre-formed cyclohexanone enolate
with an acylating agent like benzoyl chloride. However, this method is fraught with challenges,
including:

e O-acylation vs. C-acylation: The enolate is an ambident nucleophile, and reaction at the
oxygen atom to form an enol ester is a significant competing pathway.

e Polyacylation: The product, 2-Benzoylcyclohexanone, is more acidic than the starting
cyclohexanone, leading to the formation of a new enolate that can be further acylated.

o Self-condensation: The strong bases (e.g., alkoxides) used to form the enolate can promote
aldol-type self-condensation of the starting ketone.
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Controlling reaction conditions, such as the choice of counter-ion, solvent, and temperature, is
critical to favor the desired C-acylation product, but yields can be variable.

The Stork Enamine Synthesis: A Landmark
Advancement

A more controlled and widely adopted historical method is the Stork Enamine Synthesis,
developed by Gilbert Stork in 1954.[5] This strategy provides a milder and more selective route
for the a-acylation of ketones.[5][6][7] The process involves three key stages:

o Enamine Formation: Cyclohexanone is reacted with a secondary amine (commonly
pyrrolidine or morpholine) to form a nucleophilic enamine.[5][8]

e Acylation: The enamine, a neutral and highly reactive enolate equivalent, attacks the
electrophilic benzoyl chloride. This C-acylation step forms an intermediate iminium salt.[7][9]

e Hydrolysis: The iminium salt is readily hydrolyzed with dilute acid to yield the final 2-
Benzoylcyclohexanone product and regenerate the secondary amine.[6][7]

The Stork enamine approach largely overcomes the issues of O-acylation and polyacylation,
making it a superior and historically significant method for preparing 2-Benzoylcyclohexanone
and other 1,3-diketones.[7]
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General Pathway for Stork Enamine Synthesis
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Caption: Stork Enamine Synthesis pathway for 2-Benzoylcyclohexanone.

Experimental Protocols

The following provides a generalized, illustrative protocol for the synthesis of 2-
Benzoylcyclohexanone via the Stork enamine acylation method, based on established
chemical principles.

Synthesis of 1-(1-Cyclohexen-1-yl)pyrrolidine (Enamine
Intermediate)
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e Apparatus Setup: A round-bottom flask is fitted with a Dean-Stark trap and a reflux
condenser.

» Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount
of p-toluenesulfonic acid (0.01 eq), and a suitable solvent such as benzene or toluene.

e Reaction: The mixture is heated to reflux. The water formed during the condensation reaction
is azeotropically removed and collected in the Dean-Stark trap.

e Monitoring: The reaction is monitored by observing the amount of water collected. The
reaction is complete when no more water is formed.

o Workup: The reaction mixture is cooled, and the solvent is removed under reduced pressure
to yield the crude enamine, which is often used in the next step without further purification.

Acylation of the Enamine and Hydrolysis

o Acylation: The crude enamine from the previous step is dissolved in an aprotic solvent (e.g.,
dioxane or THF). The solution is cooled in an ice bath. Benzoyl chloride (1.0 eq) is added
dropwise with stirring. An intermediate iminium salt precipitates.

o Hydrolysis: After the addition is complete, the reaction mixture is stirred for a period, followed
by the addition of an aqueous acid solution (e.g., 10% HCI). The mixture is then heated at
reflux for approximately 1 hour to ensure complete hydrolysis of the iminium salt.

o Extraction: The mixture is cooled to room temperature and transferred to a separatory funnel.
The aqueous layer is extracted several times with a suitable organic solvent (e.qg., diethyl
ether).

 Purification: The combined organic extracts are washed with a saturated sodium bicarbonate
solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate,
filtered, and the solvent is evaporated under reduced pressure. The resulting crude product
can be purified by recrystallization or column chromatography to yield pure 2-
Benzoylcyclohexanone.
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Experimental Workflow: Synthesis and Purification
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Caption: Experimental workflow for the synthesis of 2-Benzoylcyclohexanone.
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Keto-Enol Tautomerism

A defining characteristic of 2-Benzoylcyclohexanone is its existence in a dynamic equilibrium
between the keto and enol forms.[10] The enol form is significantly stabilized by the formation
of an intramolecular hydrogen bond between the enolic hydroxyl group and the benzoyl
carbonyl oxygen, as well as by conjugation of the C=C double bond with the phenyl ring.
Studies have shown that in aprotic solvents, 2-Benzoylcyclohexanone exists almost entirely
in its enolized form.[11] In aqueous solutions, the enol content is still substantial, reaching over
40%.[11] This equilibrium is fundamental to the compound's reactivity, as both tautomers can

participate in different reaction pathways.

Keto-Enol Tautomerism of 2-Benzoylcyclohexanone
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Caption: Equilibrium between the keto and enol tautomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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